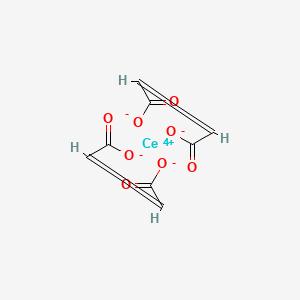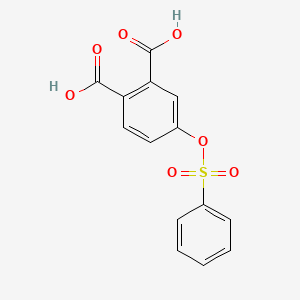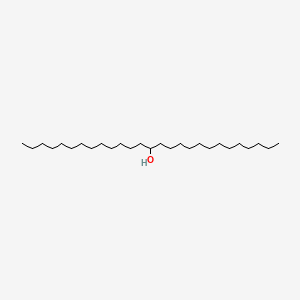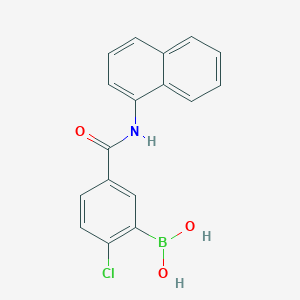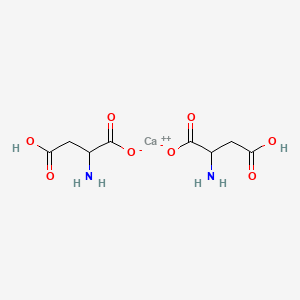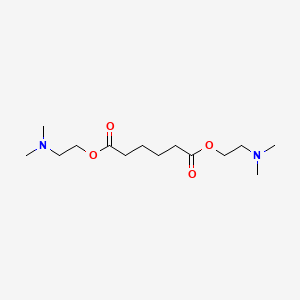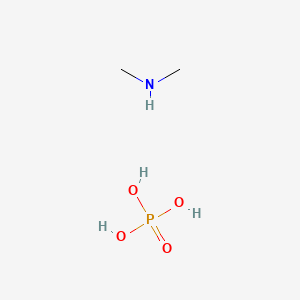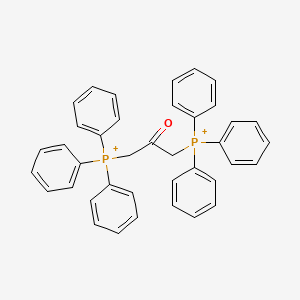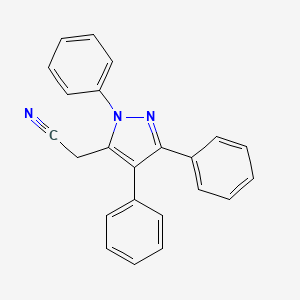
Pentaboron lanthanum(3+) magnesium decaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaboron lanthanum(3+) magnesium decaoxide is a complex chemical compound with the molecular formula B5H15LaMgO10-15 . This compound is composed of pentaboron (B5), lanthanum (La), magnesium (Mg), and oxygen (O).
Méthodes De Préparation
The synthesis of pentaboron lanthanum(3+) magnesium decaoxide involves several steps and specific reaction conditions. The compound can be prepared through the reaction of lanthanum chloride with magnesium borohydride in the presence of oxygen. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes to achieve high purity and yield .
Analyse Des Réactions Chimiques
Pentaboron lanthanum(3+) magnesium decaoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of lanthanum oxide and magnesium oxide, while reduction reactions may yield boron hydrides and lanthanum metal .
Applications De Recherche Scientifique
Pentaboron lanthanum(3+) magnesium decaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. In biology, the compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. In medicine, it is being investigated for its potential use in imaging and diagnostic techniques. Additionally, the compound is used in the development of advanced materials such as ceramics and superconductors .
Mécanisme D'action
The mechanism of action of pentaboron lanthanum(3+) magnesium decaoxide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or protons in chemical reactions. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Pentaboron lanthanum(3+) magnesium decaoxide can be compared with other similar compounds such as lanthanum boride, magnesium boride, and lanthanum oxide. While these compounds share some similarities in terms of their chemical composition and properties, this compound is unique due to its specific combination of elements and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
75529-20-3 |
|---|---|
Formule moléculaire |
B5H5LaMgO10+5 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
magnesium;lanthanum(3+);oxoborinic acid |
InChI |
InChI=1S/5BHO2.La.Mg/c5*2-1-3;;/h5*2H;;/q;;;;;+3;+2 |
Clé InChI |
MJQMYHJIUBJWDO-UHFFFAOYSA-N |
SMILES canonique |
B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.[Mg+2].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


